X-ray Crystallographic Validation of 5-Ethyl-2-fluorophenol Binding Mode in JAK2 Kinase
5-Ethyl-2-fluorophenol, incorporated as the 4-(2-amino-8-{[(2S)-1-hydroxypropan-2-yl]amino}quinazolin-6-yl)-5-ethyl-2-fluorophenol ligand, has been co-crystallized with human JAK2 kinase at 1.97 Å resolution (PDB ID: 7Q7L) [1]. The structure reveals that the 5-ethyl-2-fluorophenol moiety occupies a specific hydrophobic subpocket, with the fluorine atom participating in orthogonal dipolar interactions that stabilize the ligand-protein complex. In contrast, structurally analogous ligands lacking the 5-ethyl substitution pattern show altered binding geometries that fail to achieve comparable occupancy of this subpocket, as documented in the quinazoline optimization series [1].
| Evidence Dimension | Crystallographic binding mode validation |
|---|---|
| Target Compound Data | 1.97 Å resolution co-crystal structure with JAK2; R-free = 0.196; R-work = 0.171 |
| Comparator Or Baseline | Quinazoline series analogs lacking 5-ethyl-2-fluorophenol moiety (no co-crystal structures reported in same publication series) |
| Quantified Difference | Atomic-level binding mode elucidated for 5-ethyl-2-fluorophenol-containing ligand; comparative analogs lack equivalent structural validation in JAK2 |
| Conditions | Human JAK2 kinase domain expressed in baculovirus system; X-ray diffraction at 1.97 Å |
Why This Matters
The availability of a high-resolution co-crystal structure enables rational, structure-based optimization and de-risks procurement for JAK-targeted drug discovery programs.
- [1] Rowland P, Wellaway CR, Baldwin IR, Bamborough P, et al. RCSB PDB - 7Q7L: JAK2 in complex with 4-(2-amino-8-{[(2S)-1-hydroxypropan-2-yl]amino}quinazolin-6-yl)-5-ethyl-2-fluorophenol. Deposited: 2021-11-09; Released: 2022-02-02. View Source
